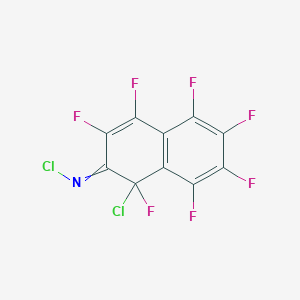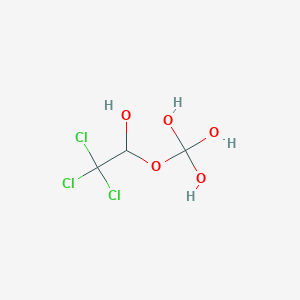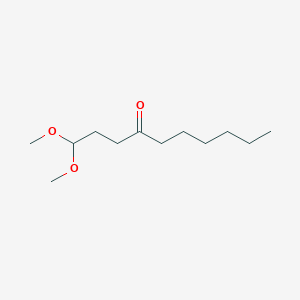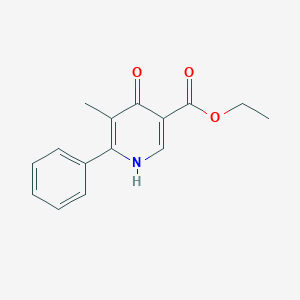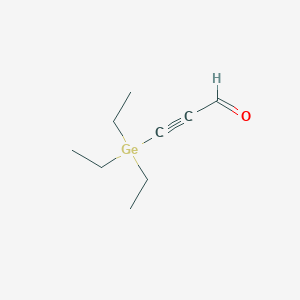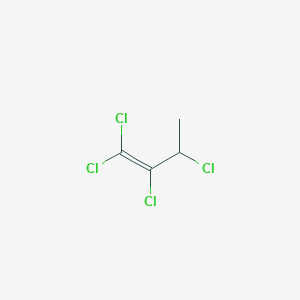
Di-tert-butyl oct-4-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl oct-4-enedioate is an organic compound with the molecular formula C16H28O4 It is a diester derived from oct-4-enedioic acid and tert-butyl alcohol This compound is known for its unique structural features, which include two tert-butyl ester groups attached to an oct-4-enedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl oct-4-enedioate can be synthesized through a multi-step process. One common method involves the reaction of diisopropylamine with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of tert-butyl acetate . The reaction mixture is then treated with 1,4-dibromobut-2-ene, resulting in the formation of the desired diester . The crude product is purified using flash column chromatography to obtain this compound as colorless needles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl oct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the double bond into single bonds, leading to saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophiles such as alcohols and amines can react with the ester groups under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Resulting from further oxidation of epoxides.
Saturated Esters: Produced through reduction reactions.
Substituted Esters: Formed via nucleophilic substitution.
Applications De Recherche Scientifique
Di-tert-butyl oct-4-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of di-tert-butyl oct-4-enedioate involves its reactivity towards various chemical reagents. The double bond in the oct-4-enedioic acid moiety can undergo addition reactions, while the ester groups can participate in hydrolysis and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Di-tert-butyl oct-4-enedioate can be compared with other similar compounds such as:
Di-tert-butyl malonate: Similar structure but lacks the double bond.
Di-tert-butyl succinate: Saturated analogue of this compound.
Di-tert-butyl fumarate: Contains a double bond but differs in the position and geometry of the double bond.
Propriétés
Numéro CAS |
64494-25-3 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
ditert-butyl oct-4-enedioate |
InChI |
InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-8H,9-12H2,1-6H3 |
Clé InChI |
LVVGSTWYKKIANM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC=CCCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
